molecular formula C25H28N2O6 B1311615 (3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 267230-44-4

(3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1311615
CAS No.: 267230-44-4
M. Wt: 452.5 g/mol
InChI Key: MDJLYIHNKUJSBA-TZIWHRDSSA-N
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Description

This compound is a protected pyrrolidine derivative featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen (position 1) and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the amino substituent at position 3. The carboxylic acid at position 3 makes it a valuable building block in peptide synthesis, particularly for introducing constrained amino acid motifs or stereochemical diversity . Its molecular formula is C25H28N2O6, with a molecular weight of 452.50 g/mol .

Properties

IUPAC Name

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLYIHNKUJSBA-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434403
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267230-44-4
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, and it has a molecular weight of approximately 452.51 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, which are crucial in peptide synthesis.

PropertyValue
Molecular FormulaC25H28N2O6
Molecular Weight452.51 g/mol
CAS Number267230-44-4
Purity≥97%

The primary mechanism of action involves the use of the Fmoc group as a protecting agent for amines during solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild basic conditions, allowing for the subsequent reaction of free amines in peptide formation . This property makes the compound valuable in synthesizing peptides and proteins, which are essential in drug development.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an inhibitor against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant inhibitory activity against key enzymes involved in the fatty acid biosynthesis pathway of M. tuberculosis, particularly enoyl acyl carrier protein reductase (InhA). This enzyme is crucial for the survival of the bacterium, making it a target for novel anti-tuberculosis drugs .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways. In particular, its derivatives have been tested against InhA and have demonstrated promising results in inhibiting enzyme activity, which is critical for developing new therapeutic agents targeting resistant strains of bacteria .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study conducted by researchers synthesized a series of pyrrolidine derivatives and screened their activity against M. tuberculosis strains. Among these, several compounds exhibited potent inhibitory effects on InhA, with some showing efficacy against multi-drug resistant strains .
  • Peptide Synthesis Applications : The compound's role as a protecting group has been extensively documented in peptide synthesis literature, where it facilitates the formation of complex peptides that could serve as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameActivity LevelNotes
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acidModerateLacks hydrophobic properties
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)pyrrolidine-3-carboxylic acidLowDifferent steric properties
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dioneHighUsed in different synthetic applications

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of peptide-like drugs. Its structure can be modified to enhance pharmacological properties such as potency, selectivity, and bioavailability.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. Research is ongoing to explore its efficacy against various cancer cell lines.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurodegenerative diseases. Its potential role in modulating neurotransmitter systems is being investigated.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of derivatives based on this compound. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting a pathway for further drug development focused on targeted therapies.
  • Case Study 2 : Research conducted at a leading university explored the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The findings indicated that it could reduce amyloid plaque formation and improve cognitive function, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Stereochemical Variants

  • (2R,4R)-1-Boc-N-Fmoc-4-aminopyrrolidine-2-carboxylic acid Key Difference: The stereochemistry at positions 2 and 4 (2R,4R vs. 3R,4S in the target compound) alters the spatial arrangement of functional groups. Impact: This variant may exhibit distinct hydrogen-bonding patterns and conformational preferences, influencing its role in peptide secondary structure formation (e.g., beta-turn induction) . Molecular Weight: 452.50 g/mol (identical to the target compound) .
  • (2S,4S)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid Key Difference: Carboxylic acid at position 2 instead of position 3.

Protecting Group Variations

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid Key Difference: Replaces the Boc group with a pent-4-en-1-yloxycarbonyl group. Impact: The pentenyl group is less sterically hindered than Boc, enabling milder deprotection conditions (e.g., iodine or electrochemical methods). However, the double bond introduces susceptibility to oxidation . Molecular Weight: 464.5 g/mol (higher than the target compound) .
  • (2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Key Difference: Substitutes the Boc-amino group with a tert-butoxy ether. Impact: The ether is stable under acidic conditions, requiring harsher deprotection (e.g., strong acids or hydrogenolysis) compared to the acid-labile Boc group .

Functional Group Modifications

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Key Difference: Replaces the pyrrolidine ring with an oxetane. Impact: The oxetane’s rigidity and reduced ring strain enhance metabolic stability in drug candidates but may reduce solubility due to increased hydrophobicity . Hazard Profile: Higher toxicity (skin corrosion, Category 2A eye irritation) compared to the target compound’s irritation hazards .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Hazards
Target Compound C25H28N2O6 452.50 Boc (position 1), Fmoc (position 4) H315, H319, H335
(2R,4R)-1-Boc-N-Fmoc-4-aminopyrrolidine-2-carboxylic acid C25H28N2O6 452.50 Boc, Fmoc Not specified
(S)-3-Fmoc-amino-1-pentenyloxycarbonyl-pyrrolidine-3-carboxylic acid C26H28N2O6 464.50 Pentenyloxycarbonyl, Fmoc Not specified
3-Fmoc-amino-oxetane-3-carboxylic acid C19H17NO5 339.34 Fmoc H302, H315, H319, H335

Critical Analysis of Research Findings

  • Stereochemistry: The (3R,4S) configuration of the target compound is critical for mimicking natural amino acid conformations, whereas (2R,4R) or (2S,4S) variants may disrupt peptide backbone geometry .
  • Protecting Group Orthogonality : The Boc/Fmoc combination in the target compound allows sequential deprotection, a cornerstone of modern peptide synthesis. Alternatives like pentenyloxycarbonyl or tert-butoxy lack this versatility .
  • Safety Profiles : Compounds with oxetane or reactive ethers (e.g., tert-butoxy) exhibit higher toxicity risks, necessitating stringent handling protocols compared to the target compound’s moderate hazards .

Preparation Methods

General Synthetic Strategy

The preparation of (3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically follows these key steps:

  • 2.1 Stereoselective Pyrrolidine Ring Construction
    The pyrrolidine core is constructed via cyclization of suitably functionalized amino acid derivatives or precursors. This step ensures the correct (3R,4S) stereochemistry, often achieved by starting from chiral amino acids or using asymmetric synthesis techniques.

  • 2.2 Introduction of the Boc Protecting Group at Nitrogen (N-1)
    The nitrogen at position 1 is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of a base like triethylamine). This step prevents unwanted side reactions at the nitrogen during subsequent transformations.

  • 2.3 Installation of the Fmoc Protecting Group at the Amino Function (C-4)
    The amino group at C-4 is protected with the fluorenylmethoxycarbonyl (Fmoc) group by reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial for peptide synthesis applications, as Fmoc is a widely used amine protecting group removable under mild basic conditions.

  • 2.4 Final Purification and Characterization
    The product is purified by chromatographic techniques (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization / Ring Formation Chiral amino acid derivatives, coupling agents, solvents (e.g., DMF, DCM), mild heating Formation of pyrrolidine ring with defined stereochemistry
2 Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (triethylamine), solvent (DCM) Protection of N-1 nitrogen as Boc-carbamate
3 Fmoc Protection Fmoc-Cl, base (triethylamine or NaHCO3), solvent (DMF or DCM), 0–25°C Protection of C-4 amino group as Fmoc-carbamate
4 Purification Silica gel chromatography, recrystallization Isolation of pure (3R,4S)-4-Fmoc-N-Boc-pyrrolidine-3-carboxylic acid

Research Findings and Optimization Notes

  • Stereochemical Control: Starting from enantiomerically pure amino acid precursors (e.g., L-proline derivatives) is essential to maintain the (3R,4S) configuration. Asymmetric catalysis or chiral auxiliaries can also be employed to enhance stereoselectivity.

  • Protecting Group Compatibility: The Boc and Fmoc groups are orthogonal protecting groups, allowing selective deprotection in peptide synthesis. The Boc group is acid-labile, while the Fmoc group is base-labile, enabling stepwise functional group manipulation.

  • Reaction Yields and Purity: Optimized reaction conditions typically yield the target compound in moderate to high yields (60–85%) with purity >95%, suitable for pharmaceutical and research applications.

  • Industrial Scale-Up: Continuous flow synthesis and automated peptide synthesizers have been adapted for large-scale production, improving reproducibility and reducing reaction times.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Chiral amino acid derivatives, Boc2O, Fmoc-Cl
Key Reactions Cyclization, Boc protection, Fmoc protection
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), aqueous buffers
Bases Triethylamine, sodium bicarbonate
Temperature Range 0°C to room temperature (20–25°C)
Purification Techniques Silica gel chromatography, recrystallization
Typical Yields 60–85%
Stereochemical Outcome (3R,4S) configuration maintained
Analytical Characterization NMR, MS, optical rotation, HPLC

Q & A

Q. What are the key synthetic steps and protective group strategies for this compound?

The synthesis typically involves sequential protection of the pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) group is introduced first at the pyrrolidine nitrogen, followed by Fmoc (fluorenylmethoxycarbonyl) protection of the amino group at the 4-position. Carboxylic acid functionality is retained for downstream coupling. Critical steps include:

  • Boc protection under anhydrous conditions using di-tert-butyl dicarbonate.
  • Fmoc introduction via activated carbonate intermediates (e.g., Fmoc-Cl or Fmoc-OSu) in DMF or dichloromethane .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC .

Q. How is structural confirmation achieved for this compound?

Characterization relies on orthogonal analytical methods:

  • NMR : 1^1H and 13^13C NMR verify regiochemistry and stereochemistry (e.g., coupling constants for 3R,4S configuration).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+/ESI−).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1B for skin corrosion) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation) .
  • Storage : 2–8°C in sealed, desiccated containers to prevent hydrolysis of Boc/Fmoc groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield for analogous Fmoc-protected compounds .
  • Solvent optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve Boc/Fmoc coupling efficiency .
  • Catalytic methods : Palladium-catalyzed reductive cyclization (for related nitroarene intermediates) minimizes side-product formation .

Q. How are stereochemical inconsistencies resolved between computational predictions and experimental data?

  • X-ray crystallography : Definitive assignment of 3R,4S configuration via single-crystal analysis (e.g., compare with (2S,4R)-pyrrolidine derivatives in ).
  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers when crystallography is impractical .
  • DFT calculations : Compare experimental 1^1H NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) tables : Compare substituent effects (e.g., fluorine vs. phenylthio groups) on target binding (Table 1, ).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity discrepancies caused by stereochemical variations .
  • Protease stability assays : Test Boc/Fmoc deprotection rates under physiological conditions to explain divergent in vivo results .

Q. How is the lack of ecological toxicity data mitigated in risk assessments?

  • Read-across models : Use data from structurally similar compounds (e.g., 4-(phenylthio)butanoic acid derivatives with known LD50 values) .
  • QSAR predictions : Estimate persistence (e.g., BIOWIN models) and bioaccumulation potential (logKow calculations) .
  • Microtox assays : Screen for acute aquatic toxicity using Vibrio fischeri .

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